1',3',5'-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step reactions. One common approach is the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of derivatives by varying the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.
Scientific Research Applications
1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds share a similar triazole core and exhibit diverse biological activities.
2,4,6-Trimethyl-1,3,5-triazine: This compound has a similar triazine core and is used in various chemical applications.
The uniqueness of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N8O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H20N8O/c1-11-17(12(2)25(3)24-11)13-10-14(21-20-13)18(27)19-8-7-16-23-22-15-6-4-5-9-26(15)16/h4-6,9-10H,7-8H2,1-3H3,(H,19,27)(H,20,21) |
InChI Key |
ILKDTFNNHPVEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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